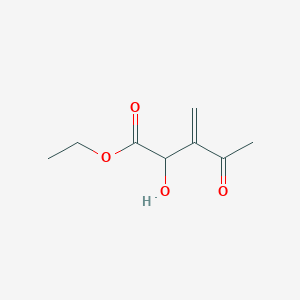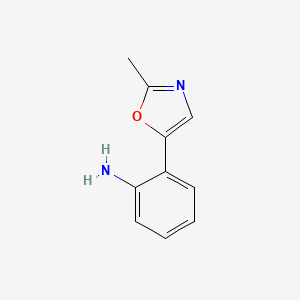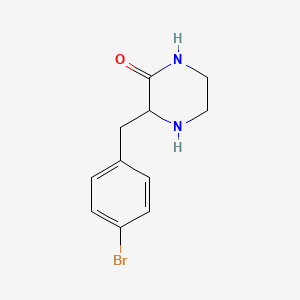
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of pentanoic acid and features both hydroxyl and methylene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylene-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can react with the methylene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methylene-4-oxopentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3-methylene-4-hydroxypentanoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups allow it to participate in hydrogen bonding and nucleophilic attacks, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be compared with other similar compounds such as:
Ethyl 2-Hydroxy-3-methyl-4-oxopentanoate: Differing by the presence of a methyl group instead of a methylene group.
Methyl 3-methyl-4-oxopentanoate: Differing by the ester group and the position of the hydroxyl group.
4-Methyl-2-oxopentanoate: Lacking the hydroxyl group and having a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-methylidene-4-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(11)7(10)5(2)6(3)9/h7,10H,2,4H2,1,3H3 |
Clave InChI |
OWWUNALRYLDXJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)


![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)


![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
